molecular formula C31H32BrNO4S2 B610985 SR9243 CAS No. 1613028-81-1

SR9243

カタログ番号: B610985
CAS番号: 1613028-81-1
分子量: 626.62
InChIキー: InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SR9243は、新規な肝臓X受容体(LXR)逆アゴニストです。肝臓X受容体は、脂質代謝、炎症、コレステロール恒常性に関連する遺伝子の発現を調節する核内受容体です。 This compoundは、がんや関節リウマチなどの様々な疾患における潜在的な治療応用により注目を集めています .

科学的研究の応用

    Chemistry: SR9243 is used as a tool compound to study the role of liver X receptors in lipid metabolism and gene regulation.

    Biology: It is used to investigate the effects of liver X receptor modulation on cellular processes such as inflammation and apoptosis.

    Medicine: this compound has shown promise in the treatment of cancer, rheumatoid arthritis, and metabolic disorders by modulating liver X receptor activity.

    Industry: The compound is used in the development of new therapeutic agents targeting liver X receptors .

生化学分析

Biochemical Properties

SR9243 interacts with the liver-X-receptor (LXR), a nuclear receptor that regulates lipid metabolism and inflammation . By acting as an inverse agonist, this compound induces LXR-corepressor interaction, which leads to the downregulation of LXR-mediated gene expression involved in downstream biochemical reactions . This includes the suppression of key glycolytic enzymes such as LDH-A, HK2, G6PD, GLUT1, and HIF-1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the Warburg effect and lipogenesis in cancer cells, leading to a reduction in their viability . Furthermore, this compound has been reported to induce apoptosis in tumor cells without harming normal cells . It also disrupts the LPS/IFN-γ-induced Warburg effect in M1 macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the liver-X-receptor (LXR). As an inverse agonist, this compound enhances the recruitment of corepressors to LXRs at target-gene promoters, resulting in the suppression of gene expression . This leads to a reduction in the expression of genes involved in glycolysis and lipogenesis, thereby inhibiting these processes in cancer cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound can significantly inhibit tumor growth and survival over time

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects on tumor growth . It has been reported to significantly reduce tumor growth at certain dosages without causing weight loss, hepatotoxicity, or inflammation .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways through its interaction with the liver-X-receptor (LXR) . It targets the Warburg effect, a metabolic pathway that involves the conversion of glucose to lactate in cancer cells even in the presence of oxygen . This compound also inhibits lipogenesis, a process that involves the synthesis of fatty acids and triglycerides .

Transport and Distribution

It is known that this compound can penetrate cells to interact with the liver-X-receptor (LXR), suggesting that it can be effectively transported into cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given that its primary target, the liver-X-receptor (LXR), is a nuclear receptor, it is likely that this compound localizes to the nucleus to exert its effects

準備方法

合成ルートと反応条件

SR9243の合成には、市販の出発物質から始まる複数のステップが含まれます。主要なステップには、一連の縮合および環化反応によるコア構造の形成、続いて目的の置換基を導入するための官能基修飾が含まれます。 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度が達成されます .

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。これには、自動反応器、連続フロー化学、高度な精製技術の使用が含まれ、品質と収率の一貫性が確保されます。 このプロセスは、費用対効果が高く、環境に優しいように設計されています .

化学反応の分析

反応の種類

SR9243は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたthis compoundの様々な誘導体が含まれ、それらの生物活性についてさらに研究することができます .

科学的研究の応用

    化学: this compoundは、脂質代謝と遺伝子調節における肝臓X受容体の役割を研究するためのツール化合物として使用されます。

    生物学: 炎症やアポトーシスなどの細胞プロセスに対する肝臓X受容体のモジュレーションの影響を調査するために使用されます。

    医学: this compoundは、肝臓X受容体の活性を調節することで、がん、関節リウマチ、代謝性疾患の治療に有望であることが示されています。

    産業: この化合物は、肝臓X受容体を標的とする新しい治療薬の開発に使用されています .

作用機序

SR9243は、肝臓X受容体に結合して逆アゴニストとして作用することで効果を発揮します。この相互作用により、コアプレッサーの募集と肝臓X受容体媒介遺伝子発現の抑制が起こります。この化合物は、がん細胞におけるワールブルク効果を阻害し、解糖および脂肪生成遺伝子の発現を抑制し、解糖代謝産物と脂質産生を減少させます。 これは、がん細胞の増殖阻害とアポトーシスの誘導につながります .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、肝臓X受容体を選択的に標的としてその活性をダウンレギュレートする逆アゴニストとして作用する能力において独特です。 遺伝子発現を活性化するLXRアゴニストとは異なり、this compoundはそれを抑制するため、肝臓X受容体の負の調節とその疾患における役割を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

Uniqueness of SR9243

This compound is unique in its ability to act as an inverse agonist, selectively targeting liver X receptors and downregulating their activity. Unlike LXR agonists, which activate gene expression, this compound suppresses it, making it a valuable tool for studying the negative regulation of liver X receptors and their role in disease .

生物活性

SR9243 is a liver X receptor (LXR) inverse agonist that has garnered attention for its potential therapeutic applications in cancer and metabolic diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and implications in non-alcoholic steatohepatitis (NASH).

This compound functions primarily as an LXR inverse agonist, which means it downregulates LXR activity below basal levels. LXRs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. By inhibiting LXR activity, this compound disrupts several oncogenic metabolic pathways associated with cancer cell proliferation and survival.

  • Inhibition of the Warburg Effect : Cancer cells often rely on aerobic glycolysis (the Warburg effect) for energy production. This compound significantly reduces the expression of glycolytic and lipogenic genes, leading to decreased glucose metabolism and lipid synthesis in malignant cells .
  • Induction of Apoptosis : Studies have shown that this compound induces apoptosis in various cancer cell lines without causing significant weight loss or hepatotoxicity in animal models .
  • Targeting Cancer Stem Cells : Recent findings indicate that this compound-loaded immunoliposomes exhibit cytotoxic effects specifically on CD133+ cancer stem cells, suggesting a dual-targeting strategy for enhanced therapeutic efficacy .

Effects on Cancer

This compound has demonstrated broad anti-tumor activity across different types of cancers:

  • Colorectal Cancer (CRC) : In CRC models, this compound has been shown to inhibit cell proliferation, migration, and clonogenic survival in a dose-dependent manner. It also triggers caspase-mediated cell death through LXR activation .
  • Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound modulates immune responses by affecting macrophage polarization and enhancing Th1 differentiation within the tumor microenvironment .
  • Renal Cell Carcinoma (RCC) : Research indicates that this compound effectively kills ccRCC cells in a concentration-dependent manner, highlighting its potential as a treatment option for this cancer type .

Implications in Non-Alcoholic Steatohepatitis (NASH)

This compound's role extends beyond oncology; it has significant implications for metabolic diseases such as NASH:

  • Antifibrotic Effects : In murine models of NASH induced by high-cholesterol diets, this compound treatment resulted in a marked reduction of hepatic inflammation and fibrosis. Histological examinations revealed decreased collagen deposition and improved liver function markers compared to control groups .
  • Reduction of Inflammatory Markers : Treatment with this compound significantly lowered the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, indicating its potential to ameliorate inflammatory responses associated with liver damage .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey FindingsReference
Anti-tumor ActivityInhibits Warburg effect; induces apoptosis in cancer cells; effective against CRC and TNBC
Effects on MacrophagesModulates immune response; enhances Th1 differentiation; impacts macrophage polarization
NASH TreatmentReduces hepatic inflammation and fibrosis; lowers inflammatory cytokines

Case Studies

Case Study 1: Colorectal Cancer
A study evaluated the effects of this compound-loaded immunoliposomes on CRC cell lines. Results indicated significant cytotoxicity against CD133+ cancer stem cells, with implications for targeted therapy strategies.

Case Study 2: NASH Model
In a NASH model using BALB/c mice, treatment with this compound led to significant reductions in liver fibrosis markers and improvements in liver function tests after one month of treatment.

特性

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQFEJFTCLKXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR9243
Reactant of Route 2
Reactant of Route 2
SR9243
Reactant of Route 3
Reactant of Route 3
SR9243
Reactant of Route 4
Reactant of Route 4
SR9243
Reactant of Route 5
Reactant of Route 5
SR9243
Reactant of Route 6
Reactant of Route 6
SR9243

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。